molecular formula C4H7N3O2S B1367463 1-methyl-1H-pyrazole-4-sulfonamide CAS No. 88398-68-9

1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1367463
CAS No.: 88398-68-9
M. Wt: 161.19 g/mol
InChI Key: WEBBAOGRCDKLTH-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a methyl group at position 1, and a sulfonamide group at position 4. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Biochemical Analysis

Biochemical Properties

1-methyl-1H-pyrazole-4-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as cyclooxygenase and carbonic anhydrase, inhibiting their activity. These interactions are crucial as they can modulate various physiological processes, including inflammation and pH regulation. The nature of these interactions involves the binding of this compound to the active site of the enzymes, thereby preventing the substrate from accessing the active site and inhibiting the enzyme’s catalytic activity .

Cellular Effects

This compound has been observed to exert antiproliferative effects on various cell lines, including HeLa and C6 cells. It influences cell function by interfering with cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor by binding to the active sites of enzymes such as cyclooxygenase and carbonic anhydrase. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of inflammatory mediators and regulation of pH levels. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, maintaining its biochemical activity over time. Degradation can occur under extreme conditions, such as high temperatures or exposure to light. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and reduce inflammation without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the metabolism of the compound into various metabolites, which can then be excreted from the body. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby altering the levels of metabolites and influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can determine its specific biochemical effects and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole with sulfonamide derivatives. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems helps in achieving consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols; in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole-4-amine: Similar structure but with an amine group instead of a sulfonamide group.

    1-Methyl-1H-pyrazole-4-boronic acid: Contains a boronic acid group, used in different chemical reactions.

    1-Methyl-1H-pyrazole-4-carboxylic acid: Features a carboxylic acid group, offering different reactivity and applications.

Uniqueness: 1-Methyl-1H-pyrazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents.

Properties

IUPAC Name

1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBBAOGRCDKLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537480
Record name 1-Methyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-68-9
Record name 1-Methyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazole-4-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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